(3-Iodopropoxy)trimethylsilane
Overview
Description
(3-Iodopropoxy)trimethylsilane is an organosilicon compound with the molecular formula C6H15IOSi It is characterized by the presence of an iodine atom attached to a propoxy group, which is further bonded to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropoxy)trimethylsilane typically involves the reaction of 3-iodopropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Iodopropoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding propoxytrimethylsilane.
Oxidation Reactions: Oxidation of the propoxy group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted propoxytrimethylsilanes.
Reduction: The major product is propoxytrimethylsilane.
Oxidation: Products include propionaldehyde and propionic acid.
Scientific Research Applications
(3-Iodopropoxy)trimethylsilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Iodopropoxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and nitrogen atoms, which allows it to form stable bonds with these elements. This property is exploited in the protection of functional groups during chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3-Iodopropyl)trimethylsilane
- (3-Chloropropyl)trimethylsilane
- (3-Bromopropyl)trimethylsilane
- (3-Mercaptopropyl)trimethylsilane
- (3-Aminopropyl)trimethylsilane
Uniqueness
(3-Iodopropoxy)trimethylsilane is unique due to the presence of both an iodine atom and a propoxy group attached to the trimethylsilane moiety. This combination imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, the iodine atom makes it more reactive in substitution reactions, while the propoxy group enhances its solubility in organic solvents .
Properties
IUPAC Name |
3-iodopropoxy(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUWAANCLCUNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447355 | |
Record name | Silane, (3-iodopropoxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78173-39-4 | |
Record name | Silane, (3-iodopropoxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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